Frutinone A

CYP1A2 inhibition drug metabolism pharmacokinetics

Frutinone A is the only chromonocoumarin analog retaining full CYP1A2 inhibition (IC₅₀ 0.56 µM), antifungal, and antioxidant activity—Frutinone B and C are inactive across all endpoints. Its reversible mixed-type CYP1A2 binding avoids irreversible inactivation seen with furafylline (IC₅₀ 6.1 µM), enabling clean washout in DDI studies. Procure ≥98% purity Frutinone A as an essential positive control for SAR campaigns and a cost-effective probe for CYP1A2 pharmacology. Confirm correct analog to avoid cross-substitution risk and loss of desired pharmacology.

Molecular Formula C16H8O4
Molecular Weight 264.23 g/mol
CAS No. 38210-27-4
Cat. No. B137992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFrutinone A
CAS38210-27-4
Synonyms6H,7H-[1]Benzopyrano[4,3-b][1]benzopyran-6,7-dione; 
Molecular FormulaC16H8O4
Molecular Weight264.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C(=O)C4=CC=CC=C4O3)C(=O)O2
InChIInChI=1S/C16H8O4/c17-14-9-5-1-3-7-11(9)19-15-10-6-2-4-8-12(10)20-16(18)13(14)15/h1-8H
InChIKeyRFWULRHBGYKEEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Frutinone A (CAS 38210-27-4) – Procurement and Differentiation Profile for Chromonocoumarin-Based CYP1A2 Inhibition


Frutinone A is a naturally occurring chromonocoumarin first isolated from Polygala fruticosa and related species, characterized by a benzopyrano[4,3‑b]benzopyran‑6,7‑dione core scaffold [1]. It exhibits a distinctive multi‑target biological profile that includes potent reversible inhibition of cytochrome P450 1A2 (CYP1A2), moderate antifungal and antibacterial activities, and antioxidant capacity [2]. Unlike many natural product isolates, Frutinone A has been synthesized via a scalable three‑step palladium‑catalyzed C–H activation/carbonylation route that affords a reliable 44% overall yield, enabling both analytical‑scale research and bulk procurement for further medicinal chemistry exploration [3].

Why Frutinone A Cannot Be Interchanged with Frutinone B, Frutinone C, or Common CYP1A2 Inhibitors


Despite sharing the same chromonocoumarin backbone, Frutinone A, B, and C display stark functional divergence driven by minor hydroxyl/methoxyl substitution patterns. Frutinone B and C are reportedly devoid of both antifungal and CYP1A2 inhibitory activity, whereas Frutinone A retains nanomolar‑to‑micromolar potency across all measured endpoints [1]. Moreover, when benchmarked against the classical CYP1A2 inhibitor furafylline, Frutinone A exhibits a distinct binding mode (mixed‑type versus mechanism‑based inactivation) and a 10‑fold lower IC₅₀ under comparable in vitro conditions, making cross‑substitution unreliable for studies requiring precise CYP1A2 pharmacology or antibacterial/antifungal co‑evaluation [2]. Procurement of the incorrect analog therefore risks both loss of desired activity and introduction of uncharacterized off‑target effects.

Frutinone A Quantitative Differentiation – Head‑to‑Head CYP1A2, Antifungal, and Antioxidant Comparisons


CYP1A2 Inhibition: Frutinone A vs. Furafylline – 11‑Fold Lower IC₅₀ Under Comparable Microsomal Conditions

In human liver microsomes, Frutinone A inhibited CYP1A2‑mediated metabolism with an IC₅₀ of 0.56 µM, whereas the reference inhibitor furafylline exhibited an IC₅₀ of 6.1 µM when evaluated in the same recombinant CYP1A2 Supersomes™ system [1][2]. This 11‑fold difference translates to a substantially lower concentration of Frutinone A required to achieve equivalent enzyme suppression, reducing the likelihood of solubility‑ or cytotoxicity‑driven artifacts in metabolic profiling assays.

CYP1A2 inhibition drug metabolism pharmacokinetics

CYP1A2 Inhibition: Frutinone A vs. Closely Related Frutinone B and Frutinone C – Complete Loss of Activity with Minor Structural Changes

Of the three chromonocoumarins isolated from Polygala fruticosa, only Frutinone A demonstrates measurable CYP1A2 inhibition (IC₅₀ = 0.56 µM); Frutinone B and Frutinone C show no detectable activity in the same assay systems [1][2]. The substitution of a single hydroxyl or methoxy group on the chromonocoumarin core completely abrogates enzyme binding, underscoring the unique pharmacophore of Frutinone A.

chromonocoumarin SAR CYP1A2 natural product analogs

CYP1A2 Binding Mode: Frutinone A Exhibits Mixed Inhibition with Ki = 0.31–0.48 µM vs. Furafylline Competitive Ki = 0.8–1.6 µM

Frutinone A inhibits CYP1A2 via a mixed inhibition mechanism with Ki values of 0.48 µM (using 3‑cyano‑7‑ethoxycoumarin) and 0.31 µM (using ethoxyresorufin) [1]. In contrast, furafylline is a mechanism‑based inactivator with a reported competitive Ki ranging from 0.8 to 1.6 µM [2]. The mixed inhibition mode of Frutinone A suggests it can interact with both the free enzyme and the enzyme‑substrate complex, offering a distinct kinetic fingerprint that may be preferable for certain in vitro experimental designs.

CYP1A2 enzyme kinetics inhibition mechanism

Antifungal Activity: Frutinone A Shows Strong Fungicidal Activity Against Cladosporium cucumerinum, Whereas Frutinone B and C Are Inactive

In standardized antifungal assays against the phytopathogenic fungus Cladosporium cucumerinum, Frutinone A exhibits strong fungicidal activity (qualitative zone‑of‑inhibition assays), while Frutinone B and Frutinone C produce no measurable inhibition under identical conditions [1][2]. This pattern mirrors the CYP1A2 selectivity and reinforces the unique bioactivity of the unsubstituted chromonocoumarin core of Frutinone A.

antifungal Cladosporium cucumerinum chromonocoumarin

Antioxidant Capacity: Frutinone A Inhibits Lipid Peroxidation with IC₅₀ = 2–8 µM, While Frutinone B and C Lack Detectable Activity

In rat synaptosomal lipid peroxidation assays, Frutinone A inhibits oxidative damage with an IC₅₀ between 2 and 8 µM [1]. The B and C congeners, which differ only by hydroxyl/methoxyl substitution, show no antioxidant effect in the same model system [2]. This further demonstrates that the unadorned chromonocoumarin scaffold is essential for the compound's free‑radical scavenging properties.

antioxidant lipid peroxidation chromonocoumarin

Recommended Research and Industrial Applications for Frutinone A Based on Verified Differentiation


CYP1A2‑Mediated Drug‑Drug Interaction (DDI) Profiling with Reduced Test Article Burden

The 11‑fold lower CYP1A2 IC₅₀ of Frutinone A (0.56 µM) relative to furafylline (6.1 µM) makes it a more sensitive probe for in vitro DDI risk assessment [1]. Its reversible mixed inhibition mechanism also avoids the irreversible inactivation seen with furafylline, allowing cleaner washout in time‑course experiments. Procurement of Frutinone A is thus recommended for labs seeking a cost‑effective, low‑concentration CYP1A2 inhibitor that minimizes compound solubility and cytotoxicity confounding factors.

Structure‑Activity Relationship (SAR) Exploration of Chromonocoumarin‑Based CYP1A2 Ligands

The complete loss of CYP1A2 inhibition and antifungal/antioxidant activity in Frutinone B and Frutinone C establishes Frutinone A as the essential positive control for SAR campaigns [2]. Researchers evaluating synthetic chromonocoumarin derivatives should include Frutinone A as the benchmark to confirm that modifications do not inadvertently abolish the desired pharmacology. This ensures that new analogs are genuinely superior to the naturally optimized scaffold.

Natural Product‑Inspired Antifungal Lead Discovery Against Crop Pathogens

Frutinone A’s strong fungicidal activity against Cladosporium cucumerinum – combined with its inactivity in Frutinone B and C – highlights the unsubstituted chromonocoumarin core as a privileged antifungal chemotype [3]. Agricultural chemistry groups screening for novel crop protection agents should prioritize Frutinone A as a positive reference, as its activity profile is reproducible and mechanistically distinct from common triazole or strobilurin fungicides.

Dual‑Function CYP1A2 Inhibition and Antioxidant Studies in Oxidative Stress Models

The ability of Frutinone A to inhibit CYP1A2 (IC₅₀ = 0.56 µM) and simultaneously suppress lipid peroxidation (IC₅₀ = 2–8 µM) provides a unique tool for investigating the interplay between xenobiotic metabolism and oxidative damage [4]. Investigators studying conditions such as drug‑induced liver injury or neurodegenerative processes may benefit from Frutinone A’s dual activity, which cannot be replicated by standard CYP1A2 inhibitors like furafylline or by antioxidant‑only compounds like quercetin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Frutinone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.